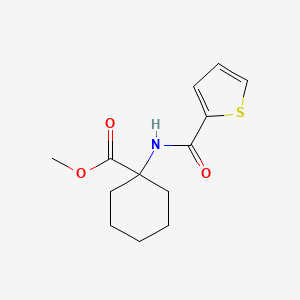
7H-ADENINE, N-(o-METHOXYPHENYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-7H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a methoxy group attached to the phenyl ring and an amine group attached to the purine ring. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-7H-purin-6-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the use of m-aryloxy phenols, which can be synthesized through nucleophilic aromatic substitutions and electrophilic aromatic substitutions .
Industrial Production Methods: Industrial production of N-(2-methoxyphenyl)-7H-purin-6-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium and copper, can enhance the reaction rate and improve regioselectivity .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-methoxyphenyl)-7H-purin-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon–carbon bonds through the use of palladium catalysts and boron reagents .
Common Reagents and Conditions: Common reagents used in the reactions of N-(2-methoxyphenyl)-7H-purin-6-amine include palladium catalysts, boron reagents, and transition metal catalysts such as copper . The reactions are typically carried out under mild conditions to ensure functional group tolerance and high yield.
Major Products Formed: The major products formed from the reactions of N-(2-methoxyphenyl)-7H-purin-6-amine depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling reactions, the major products are typically carbon–carbon bonded compounds .
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-7H-purin-6-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive compounds. In biology, it has been studied for its potential leishmanicidal activity against Leishmania mexicana . In medicine, it is explored for its potential therapeutic effects, including its ability to inhibit the activity of recombinant L. mexicana arginase . Additionally, the compound has applications in the industry, particularly in the synthesis of novel drugs and materials.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-7H-purin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of recombinant L. mexicana arginase, leading to the production of reactive oxygen species (ROS) and parasite apoptosis . The compound induces several changes in the parasite, such as membrane blebbing, the presence of autophagosomes, and mitochondrial disorganization .
Comparaison Avec Des Composés Similaires
N-(2-methoxyphenyl)-7H-purin-6-amine can be compared with other similar compounds, such as 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME) and N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives . These compounds share structural similarities, such as the presence of methoxy and amine groups, but differ in their specific chemical structures and biological activities. The uniqueness of N-(2-methoxyphenyl)-7H-purin-6-amine lies in its specific purine-based structure and its diverse range of applications in scientific research.
Similar Compounds
Propriétés
Numéro CAS |
73663-97-5 |
|---|---|
Formule moléculaire |
C12H11N5O |
Poids moléculaire |
241.25 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C12H11N5O/c1-18-9-5-3-2-4-8(9)17-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H2,13,14,15,16,17) |
Clé InChI |
IQOGGWLYHJXIIF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC2=NC=NC3=C2NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-oxo-2-[2-(3-phenylpropanoyl)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid](/img/structure/B12129149.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129153.png)
![(5Z)-3-hexyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129160.png)

![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphen yl)acetamide](/img/structure/B12129168.png)

![10-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B12129184.png)





![N-[3-(prop-2-en-1-ylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12129222.png)
![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-5-methylphenoxy]ethyl]-4-methyl-](/img/structure/B12129232.png)
